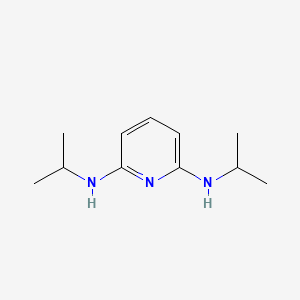
N2,N6-Diisopropyl-2,6-pyridinediamine
描述
N2,N6-Diisopropyl-2,6-pyridinediamine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2,N6-Diisopropyl-2,6-pyridinediamine (DIPDA) is a compound of significant interest in pharmacological and biochemical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DIPDA is a derivative of pyridine, characterized by two isopropyl groups attached to the nitrogen atoms at the 2 and 6 positions of the pyridine ring. Its chemical formula is , with a molecular weight of 202.29 g/mol.
Target Interactions
DIPDA exhibits biological activity through interactions with various molecular targets:
- GABA Receptors : Similar compounds have been identified as positive allosteric modulators of GABA_A receptors, which play a crucial role in neurotransmission and are implicated in anxiety and seizure disorders.
- Kinases : DIPDA has shown potential in inhibiting specific kinases involved in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
- Transcription Factors : The compound may modulate gene expression by interacting with transcription factors, impacting various biological pathways including those related to cancer and inflammation.
Biological Activity Overview
The biological activities of DIPDA can be categorized into several key areas:
- Anticancer Activity : Research indicates that DIPDA can inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways. For instance, it has been shown to induce apoptosis in human cancer cells through the modulation of kinase activity.
- Neuroprotective Effects : By acting on GABA_A receptors, DIPDA may provide neuroprotective effects, which are beneficial in conditions such as epilepsy and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory responses in cellular models, suggesting its potential use in treating inflammatory diseases.
In Vitro Studies
- A study demonstrated that DIPDA significantly reduced cell viability in various cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 85 | Low |
| 25 | 60 | Moderate |
| 50 | 30 | High |
Animal Models
In animal models, DIPDA exhibited dose-dependent effects on tumor growth inhibition. At higher doses (50 mg/kg), significant tumor regression was observed compared to control groups. Additionally, no severe toxic effects were reported, indicating a favorable safety profile for further development.
属性
IUPAC Name |
2-N,6-N-di(propan-2-yl)pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h5-9H,1-4H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVJFSSCJQZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















